11-(Pyridin-2-YL)undecanoic acid
Description
11-(Pyridin-2-yl)undecanoic acid is a fatty acid derivative featuring a pyridine ring substituted at the 11th carbon of an undecanoic acid chain. This compound combines the hydrophobic properties of a long-chain fatty acid with the polar, aromatic pyridine moiety, making it structurally unique.
Properties
CAS No. |
62110-34-3 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
11-pyridin-2-ylundecanoic acid |
InChI |
InChI=1S/C16H25NO2/c18-16(19)13-8-6-4-2-1-3-5-7-11-15-12-9-10-14-17-15/h9-10,12,14H,1-8,11,13H2,(H,18,19) |
InChI Key |
GRXMHZDVEZWSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-2-YL)undecanoic acid typically involves the reaction of pyridine with an appropriate undecanoic acid derivative. One common method is the halogen-metal exchange reaction, where a halogenated pyridine reacts with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with an undecanoic acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The process involves the use of halogenated pyridines and metallating reagents such as lithium or magnesium, followed by coupling with undecanoic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-2-YL)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitutions
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
11-(Pyridin-2-YL)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 11-(Pyridin-2-YL)undecanoic acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell wall and membrane assembly, lipid metabolism, and pathogenesis. This disruption is achieved through the modulation of gene expression critical for fungal virulence .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Features of 11-Substituted Undecanoic Acid Derivatives
Key Observations :
Polarity and Binding Affinity: The pyridine group in this compound introduces aromaticity and hydrogen-bonding capability, which may enhance interactions with proteins or synthetic polymers. This contrasts with the ethylthio group in 11-(ethylthio)undecanoic acid, which reduces hydrophobicity compared to myristic acid but retains functionality in enzymatic N-myristoylation . 11-(Dansylamino)undecanoic acid serves as a fluorescent probe for fatty acid-binding proteins (FABPs), with a dissociation constant (Kd) of ~1 µM for rat liver FABP .
Biological Relevance: Furan-substituted analogs like 11D3 and 11D5 are endogenous metabolites in humans, linked to dietary intake and oxidative stress response . Their metabolic stability contrasts with synthetic derivatives like the pyridine variant, which is tailored for material science applications.
Antioxidant Activity: The phenolic carbamoyl group in 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid provides radical-scavenging activity, outperforming non-amphiphilic analogs in membrane-targeted antioxidant assays .
Biochemical Interactions
Key Findings :
- Enzymatic Compatibility : The ethylthio analog’s CoA ester is enzymatically processed similarly to myristoyl-CoA, demonstrating structural adaptability in acyltransferase systems .
Physicochemical Properties
- Hydrophobicity: Pyridine and dansylamino substituents increase polarity compared to unmodified undecanoic acid. Ethylthio and furan derivatives exhibit intermediate hydrophobicity, influencing their partitioning in biological membranes .
- Synthetic Accessibility :
- Furan fatty acids (e.g., 11D3) are synthesized via regioselective methods with >98% purity , while pyridine derivatives require multi-step protection-deprotection strategies .
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